Coelichelin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Coelichelin is a nonribosomal peptide siderophore produced by the bacterium Streptomyces coelicolor. It plays a crucial role in iron acquisition under iron-deficient conditions, which is vital for bacterial metabolism and pathogenicity. Coelichelin is characterized by its hydroxamate groups that enable it to form stable complexes with ferric iron, thereby facilitating its transport into bacterial cells. Structurally, coelichelin is a trihydroxamate tetrapeptide composed of nonproteinogenic amino acids, including N(5)-hydroxyornithine and N(5)-hydroxyformylornithine, which are essential for its iron-binding capacity .

The biosynthesis of coelichelin involves several enzymatic reactions, primarily catalyzed by nonribosomal peptide synthetases. A key reaction in its biosynthesis is the hydroxylation of the delta-amino group of L-ornithine, which is mediated by the flavin-dependent monooxygenase CchB. This reaction consumes nicotinamide adenine dinucleotide phosphate and molecular oxygen while utilizing flavin adenine dinucleotide as a cofactor . The resulting hydroxylated ornithine derivatives are incorporated into the coelichelin structure, contributing to its iron-chelating properties.

Coelichelin exhibits significant biological activity as an iron chelator. Its high affinity for ferric ions allows it to effectively sequester iron from the environment, which is crucial for bacterial survival in iron-limited conditions. This property makes coelichelin a potential target for developing novel antibiotics aimed at disrupting bacterial iron acquisition mechanisms. Additionally, studies have indicated that coelichelin may influence host-pathogen interactions, highlighting its relevance in understanding bacterial pathogenesis .

The total synthesis of coelichelin has been achieved using a convergent synthetic strategy that allows for efficient assembly from multiple fragments. This method involves several key steps:

- Preparation of the individual amino acid building blocks.

- Coupling of these blocks using activating agents like HATU (a coupling reagent) to form the protected tetrapeptide.

- Deprotection steps to yield the final product.

- The synthesis also provides access to analogs such as acetyl coelichelin, which can be used in further biological studies .

Coelichelin has several applications in research and potential therapeutic areas:

- Antibiotic Development: Its role in iron acquisition makes it a candidate for developing new antibiotics targeting bacterial pathogens.

- Metal Sensing Studies: Coelichelin can serve as a probe in studies investigating bacterial responses to metal availability and the mechanisms of metal sensing .

- Biochemical Research: The compound can be utilized in biochemical assays to study siderophore activity and interactions with other biological molecules.

Research on coelichelin has revealed its interactions with various metal ions, particularly ferric ions. It forms stable complexes that are essential for its function as an iron chelator. Interaction studies have compared coelichelin's efficacy with other siderophores, such as desferrioxamine, highlighting differences in binding affinities and biological activities . These studies contribute to understanding how bacteria adapt to nutrient-limited environments.

Coelichelin shares structural and functional similarities with several other siderophores. Here are some notable examples:

| Compound | Structure Type | Source | Iron Binding Affinity |

|---|---|---|---|

| Desferrioxamine | Hydroxamate Siderophore | Streptomyces pilosus | High |

| Enterobactin | Catecholate Siderophore | Escherichia coli | Very High |

| Ferrichrome | Hydroxamate Siderophore | Fusarium species | Moderate |

| Pyoverdine | Peptide Siderophore | Pseudomonas aeruginosa | High |

Uniqueness of Coelichelin:

- Coelichelin's unique combination of nonproteinogenic amino acids and its specific structural configuration enable it to form distinct complexes with ferric ions compared to other siderophores.

- Its biosynthetic pathway involving specific enzymes like CchB highlights its unique production mechanism within Streptomyces coelicolor.

Molecular Formula and Stereochemistry

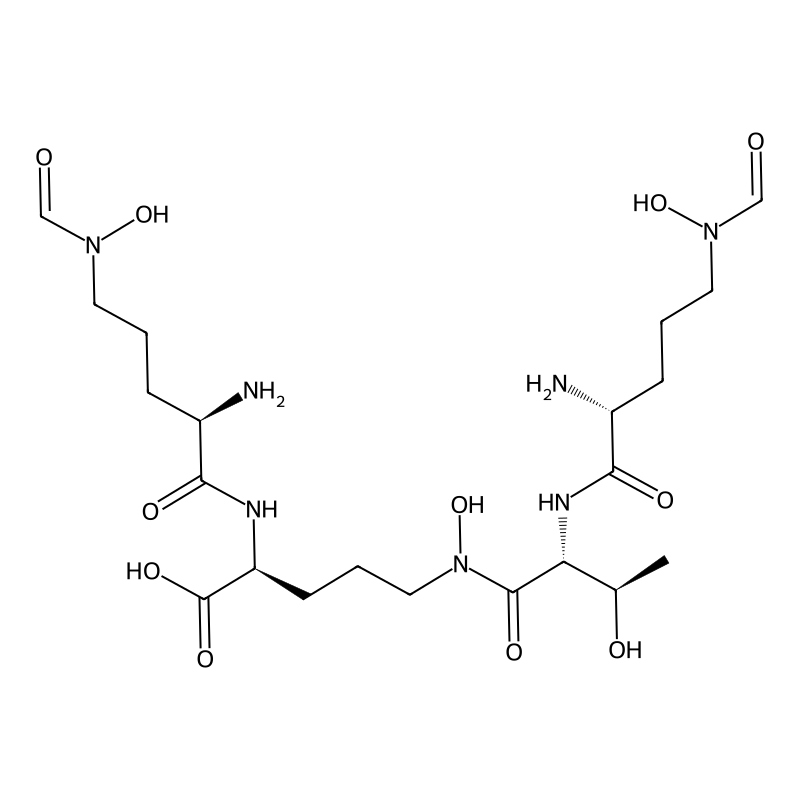

Coelichelin has the molecular formula C₂₁H₃₉N₇O₁₁ and a molecular weight of 565.6 g/mol . Its IUPAC name, (2S)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-5-[[(2R,3R)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-3-hydroxybutanoyl]-hydroxyamino]pentanoic acid, reflects its complex stereochemistry . The structure comprises:

- A tetrapeptide backbone with L-ornithine, D-ornithine, and D-allothreonine residues.

- Three hydroxamate groups (-N(OH)-CO-) that facilitate high-affinity ferric iron (Fe³⁺) binding .

- Chiral centers at positions C2 (S), C14 (R), C15 (R), and C17 (R), critical for its biological activity .

Table 1: Key Structural Features of Coelichelin

| Feature | Description |

|---|---|

| Backbone | Tetrapeptide (L-Orn, D-Orn, D-allo-Thr, L-Orn) |

| Iron-binding groups | Three hydroxamate moieties |

| Stereochemistry | Four chiral centers (2S, 14R, 15R, 17R) |

| Molecular weight | 565.6 g/mol |

Physical and Spectroscopic Properties

Coelichelin is water-soluble due to its polar hydroxamate and carboxylate groups . Spectroscopic characterization includes:

- NMR: The gallium(III) complex (used to mimic Fe³⁺ binding) shows distinct proton signals for amide (δ 8.5–9 ppm) and α-methine (δ 4–5 ppm) groups, with TOCSY correlations confirming spin systems .

- Mass spectrometry: ESI-MS of the gallium complex ([M+Ga]³⁺) exhibits a peak at m/z 715.2, consistent with its molecular formula .

- UV-Vis: Ferric-coelichelin complexes absorb at 435 nm, a hallmark of hydroxamate siderophores .

Molecular Formula and Weight

Coelichelin is a tetrapeptide hydroxamate siderophore with the molecular formula C₂₁H₃₉N₇O₁₁ [1]. The compound exhibits a molecular weight of 565.58 grams per mole, with precise mass spectrometric measurements determining the exact mass as 565.2708 daltons [1] [7]. The monoisotopic mass has been calculated as 565.270755 daltons, providing high-precision mass data essential for analytical identification [4].

| Property | Value | Database Reference |

|---|---|---|

| Molecular Formula | C₂₁H₃₉N₇O₁₁ | PubChem CID 3247071 [1] |

| Molecular Weight (g/mol) | 565.58 | PubChem/ChemSpider [1] [4] |

| Exact Mass (Da) | 565.2708 | KEGG C15719 [7] |

| Monoisotopic Mass (Da) | 565.270755 | ChemSpider ID 2497530 [4] |

| Net Charge | 0 | ChEBI 80049 [21] |

| Chemical Class | Tetrapeptide | Multiple sources [1] [7] |

| Subclass | Hydroxamate Siderophore | Multiple sources [1] [7] |

The structural composition of coelichelin consists of twenty-one carbon atoms, thirty-nine hydrogen atoms, seven nitrogen atoms, and eleven oxygen atoms [1] [7]. This elemental composition reflects the complex tetrapeptide nature of the molecule, incorporating multiple hydroxamate functional groups that are characteristic of iron-chelating siderophores [1]. The compound maintains a neutral net charge under physiological conditions, facilitating its biological transport and iron-binding functions [21].

Structural Elucidation History

The structural elucidation of coelichelin represents a landmark achievement in genome mining approaches to natural product discovery [8] [9]. The initial discovery process began in 2000 when Challis and Ravel identified a gene cluster for non-ribosomal peptide synthesis in the partial genome sequence of Streptomyces coelicolor [8]. Using computational analyses of the non-ribosomal peptide synthetase encoding gene, they predicted the structure of a tripeptide siderophore based on the translated sequence of the biosynthetic gene cluster [8].

The predictive structural analysis utilized structure-based models for substrate recognition by non-ribosomal peptide synthetase adenylation domains [18]. These computational models suggested that the adenylation domains in modules 1, 2, and 3 of the coelichelin synthetase selected the amino acids L-N⁵-formyl-N⁵-hydroxyornithine, L-threonine, and L-N⁵-hydroxyornithine, respectively [18]. The initial prediction proposed that the synthetase catalyzed assembly of the tripeptide D-formyl-hydroxyornithine-D-allothreonine-L-hydroxyornithine [18].

However, the actual isolation and structure determination revealed significant discrepancies from the computational predictions [9]. In 2005, Lautru, Challis, and colleagues reported the isolation and complete structural characterization of coelichelin from Streptomyces coelicolor using a genome mining approach [9]. The experimental structural determination employed high-resolution electrospray ionization mass spectrometry, tandem mass spectrometry, extensive one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, and molecular modeling of the corresponding gallium complex [18] [20].

| Year | Discovery Event | Key Contributors | Predicted vs Actual Structure |

|---|---|---|---|

| 2000 | Initial structure prediction from genome sequence | Challis & Ravel [8] | Tripeptide predicted |

| 2005 | Actual isolation and structure determination | Lautru, Challis et al. [9] | Tetrapeptide determined |

| 2018 | Total synthesis achieved | Williams, Sulikowski et al. [6] | Confirmed tetrapeptide |

| 2019 | Synthetic utility as probe established | Williams, Sulikowski et al. [14] | Confirmed tetrapeptide |

The experimentally determined structure revealed coelichelin as a tetrapeptide with the sequence D-N⁵-formyl-N⁵-hydroxyornithine-D-allothreonine-L-N⁵-hydroxyornithine-D-N⁵-formyl-N⁵-hydroxyornithine [18] [20]. This finding was unexpected because it demonstrated the assembly of a tetrapeptide by a trimodular non-ribosomal peptide synthetase, requiring iterative use of the first module to incorporate two molecules of formyl-hydroxyornithine into the final structure [20].

The structural characterization was confirmed through complementation studies where the entire coelichelin gene cluster was integrated into the chromosome of the non-producing strain Streptomyces fungicidicus [20]. The resulting strain successfully produced coelichelin under iron-deficient conditions, providing definitive evidence that the identified gene cluster contained all necessary genes for coelichelin biosynthesis [20].

Spectroscopic Properties

The spectroscopic characterization of coelichelin has been accomplished through multiple analytical techniques, providing comprehensive structural confirmation [14] [20]. Nuclear magnetic resonance spectroscopy has served as the primary method for detailed structural elucidation, with both one-dimensional and two-dimensional techniques employed for complete assignment of the tetrapeptide structure [14] [20].

Proton nuclear magnetic resonance spectroscopy of coelichelin has been conducted in deuterium oxide solvent, revealing characteristic signals consistent with the tetrapeptide hydroxamate structure [14]. The nuclear magnetic resonance data for synthetic coelichelin has been directly compared with natural coelichelin isolated from Streptomyces coelicolor, confirming structural identity between synthetic and natural materials [14]. For structural correlation purposes, the gallium complex of synthetic coelichelin was prepared, and its mass spectral and proton nuclear magnetic resonance data compared favorably with reported data for the gallium complex of natural coelichelin [14].

Mass spectrometry has provided critical analytical data for coelichelin characterization [9] [14]. High-resolution electrospray ionization mass spectrometry confirmed the molecular ion peak consistent with the molecular formula C₂₁H₃₉N₇O₁₁ [9]. Tandem mass spectrometry fragmentation patterns have been analyzed to confirm the peptide sequence and hydroxamate functionalities [9]. The mass spectral data consistently supports the tetrapeptide structure containing three hydroxamate groups [9].

The iron-binding properties of coelichelin have been monitored spectroscopically using the chrome azurol sulfate assay, which detects iron-binding activity through characteristic color changes [20]. The ferric iron complex of coelichelin exhibits absorption at 435 nanometers, characteristic of hydroxamate-iron coordination complexes [18] [20]. This spectroscopic property has been utilized for monitoring coelichelin production and purification from bacterial cultures [20].

| Spectroscopic Technique | Key Findings | Analytical Purpose |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Tetrapeptide structure confirmation in D₂O [14] | Structural assignment and verification |

| Mass Spectrometry | Molecular ion m/z 565.2708 [9] | Molecular weight confirmation |

| Tandem Mass Spectrometry | Peptide fragmentation patterns [9] | Sequence determination |

| UV-Visible Spectroscopy | Fe³⁺ complex absorption at 435 nm [18] [20] | Iron-binding monitoring |

| Chrome Azurol Sulfate Assay | Iron-chelation activity detection [20] | Functional characterization |

Stereochemical Configuration

Coelichelin exhibits a complex stereochemical architecture that is fundamental to its biological function as a siderophore. The tetrapeptide structure contains five defined stereocenters distributed across four amino acid residues, creating a sophisticated three-dimensional molecular framework [1] [2].

The stereochemical configuration of coelichelin follows a specific pattern that reflects its biosynthetic origin through non-ribosomal peptide synthetase (NRPS) pathways. The molecule comprises four distinct amino acid residues with the following stereochemical arrangements [1] [3] [4]:

Primary Stereochemical Sequence:

- Residue 1: N5-hydroxyformyl-D-ornithine with D-configuration at the Cα center

- Residue 2: D-allothreonine featuring D-configuration at Cα and R-configuration at Cβ

- Residue 3: N5-hydroxyformyl-D-ornithine with D-configuration at the Cα center

- Residue 4: N5-hydroxy-L-ornithine with L-configuration at the Cα center

The presence of both D- and L-configured amino acids represents a departure from typical ribosomal protein synthesis, which exclusively utilizes L-amino acids [5] [6]. This mixed stereochemistry is characteristic of non-ribosomal peptide products and contributes significantly to the molecule's resistance to proteolytic degradation [7] [8].

Threonine Stereochemistry

The D-allothreonine residue at position 2 contains two chiral centers, making it the most stereochemically complex component of the molecule [9] [10]. The threonine moiety adopts the D-configuration at the α-carbon while maintaining the R-configuration at the β-carbon, creating the allothreonine stereoisomer [3] [4]. This specific stereochemical arrangement is crucial for the overall molecular conformation and iron-binding properties.

Ornithine Modifications and Chirality

The ornithine residues undergo specific modifications that preserve their inherent chirality while introducing functional hydroxamate groups [5] [6]. The hydroxylation of the δ-amino group of L-ornithine is catalyzed by the flavin-dependent monooxygenase CchB, which maintains the stereochemical integrity of the amino acid backbone [6]. This enzymatic process demonstrates high stereospecificity, ensuring that the D-ornithine residues retain their configuration throughout the biosynthetic pathway.

| Stereochemical Configuration Summary | ||||

|---|---|---|---|---|

| Residue Position | Amino Acid | Stereochemical Configuration | Chiral Centers | Hydroxamate Group |

| Residue 1 | N5-hydroxyformyl-D-ornithine | D-configuration at Cα | 1 (Cα) | N5-hydroxyformyl |

| Residue 2 | D-allothreonine | D-configuration at Cα, R-configuration at Cβ | 2 (Cα, Cβ) | None |

| Residue 3 | N5-hydroxyformyl-D-ornithine | D-configuration at Cα | 1 (Cα) | N5-hydroxyformyl |

| Residue 4 | N5-hydroxy-L-ornithine | L-configuration at Cα | 1 (Cα) | N5-hydroxy |

The absolute stereochemical configuration has been confirmed through multiple analytical approaches, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analysis of synthetic derivatives [11] [12]. The stereochemical integrity is essential for the molecule's ability to form stable complexes with ferric iron and its recognition by bacterial transport systems [13] [14].

Solution-State Conformations

The solution-state behavior of coelichelin reveals a dynamic conformational landscape that is intimately linked to its biological function and environmental conditions. The tetrapeptide exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within its backbone and side chains [15] [11].

Peptide Backbone Conformation

The peptide backbone of coelichelin predominantly adopts trans configurations at the peptide bonds, which is energetically favored due to reduced steric interactions between consecutive side chains [16] [17] [18]. The backbone conformation is characterized by specific phi (φ) and psi (ψ) torsion angles that place the molecule in an extended conformation rather than adopting compact secondary structures such as α-helices or β-sheets [16] [18].

The backbone flexibility is modulated by the presence of ornithine residues with extended side chains and the central threonine residue, which introduces additional conformational constraints through its β-hydroxyl group [9] [16]. The overall molecular shape tends toward an extended conformation that optimizes the spatial arrangement of the three hydroxamate groups for metal coordination [15] [12].

Hydroxamate Group Conformations

The three hydroxamate groups within coelichelin exhibit distinct conformational preferences that are crucial for iron coordination [19] [11]. These groups can adopt multiple rotational conformations around their respective C-N bonds, allowing for optimal positioning during metal complex formation. In solution, the hydroxamate groups exist in equilibrium between different conformational states, with metal binding driving the equilibrium toward conformations that maximize coordination efficiency [11] [12].

Environmental Influence on Conformation

Solution-state conformations of coelichelin are significantly influenced by environmental factors including pH, ionic strength, and the presence of metal ions [12]. NMR studies have demonstrated that the molecule undergoes conformational changes upon metal binding, with the free ligand exhibiting greater conformational flexibility compared to the metal-bound form [15] [12].

Iron Complex Conformations

Upon iron(III) coordination, coelichelin undergoes a conformational reorganization to accommodate octahedral metal coordination geometry [11] [19]. The three hydroxamate groups converge to form a pseudo-octahedral coordination environment around the ferric center, with each hydroxamate contributing two coordination sites through the hydroxyl oxygen and carbonyl oxygen atoms [19].

| Conformational Analysis Summary | ||

|---|---|---|

| Structural Feature | Conformational Characteristics | Key Factors |

| Overall Structure | Tetrapeptide with extended conformation | Amino acid sequence and stereochemistry |

| Peptide Backbone | Trans peptide bonds predominant | Steric hindrance from side chains |

| Hydroxamate Groups | Three hydroxamate chelating groups | Hydrogen bonding capabilities |

| Iron Coordination | Octahedral iron(III) complex formation | Metal coordination geometry |

| Molecular Flexibility | Flexible due to multiple rotatable bonds | Solvent interactions |

| Solution State | Multiple conformers in equilibrium | Temperature and pH dependent |

Dynamic Behavior

The solution-state dynamics of coelichelin involve rapid interconversion between multiple conformational states on the NMR timescale [15] [12]. This dynamic behavior is essential for the molecule's biological function, allowing it to adopt the optimal conformation for iron binding while maintaining sufficient flexibility for transport through bacterial membrane systems [11] [13].

Solvent Effects

Aqueous solution studies reveal that water molecules play a crucial role in stabilizing certain conformational states through hydrogen bonding interactions with the hydroxamate groups and peptide backbone [12] [11]. The polar aqueous environment favors extended conformations that maximize solvation of the polar functional groups while minimizing unfavorable hydrophobic interactions.

XLogP3

Wikipedia

Dates

Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology

Lautru, Sylvie; Deeth, Robert J; Bailey, Lianne M; Challis, Gregory L; Discovery of a new peptide natural product by Streptomyces coelicolor genome mining, Nature Chemical Biology, 15, 265-269. DOI:10.1038/nchembio731 PMID:16408055

Explore Compound Types